molecular formula C21H25N3O B4525375 N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

Cat. No.: B4525375
M. Wt: 335.4 g/mol
InChI Key: MQBOWRHACVPLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is a compound that features a unique combination of a pyrazole ring and an adamantane moiety Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while adamantane derivatives are recognized for their stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the adamantane moiety. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by the attachment of the adamantane group through amide bond formation. Reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophiles employed .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety contributes to the compound’s stability and ability to penetrate biological membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a benzamide group instead of the adamantane moiety.

    1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but with different substituents.

    N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Similar pyrazole ring but with different functional groups.

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is unique due to the combination of the pyrazole ring and the adamantane moiety. This combination imparts specific properties, such as enhanced stability, rigidity, and potential biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-benzylpyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20(21-11-16-8-17(12-21)10-18(9-16)13-21)23-19-6-7-22-24(19)14-15-4-2-1-3-5-15/h1-7,16-18H,8-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOWRHACVPLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 5
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.